molecular formula C16H10ClNO3S B2370907 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide CAS No. 131535-25-6

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide

Cat. No. B2370907
CAS RN: 131535-25-6
M. Wt: 331.77
InChI Key: YMBSGIVUXBFWET-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide, also known as ONC201, is a small molecule drug that has gained significant attention in the field of cancer research. This compound was discovered by the Oncoceutics Inc. and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Scientific Research Applications

Chemosensing for Sn2+ Ions

4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS) demonstrates significant potential in the selective and sensitive detection of Sn2+ ions in aqueous solutions. This compound showcases a robust fluorescence turn-on mechanism upon interaction with Sn2+ ions, with a detection limit of 0.115 µM. The probe’s binding mechanism with Sn2+ was validated through various spectroscopic analyses and quantum chemical calculations. Additionally, its effectiveness in bioimaging applications was confirmed through studies in living cells and zebrafish, emphasizing its utility in distinguishing Sn2+ in cancerous versus normal cells (Ravichandiran et al., 2020).

Environmental Pollutant Analysis

The broader class of chloronaphthalenes, to which 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide relates, has been extensively studied for their environmental impact. These compounds are recognized for their persistence and potential to accumulate in biota, posing risks due to their toxicological properties mediated through the aryl hydrocarbon receptor. They are identified in various environmental sources, including industrial processes and products, highlighting the need for ongoing monitoring and research into their effects and behavior within ecosystems (Falandysz, 1998).

Antibacterial Applications

Research into naphthalen-1-yl benzenesulfonamide derivatives has unveiled their potent antibacterial properties. These compounds, synthesized through reactions involving naphthalen-1-amine and further substitutions, have demonstrated significant effectiveness against various bacterial strains. The findings suggest a promising avenue for developing new antibacterial agents, potentially including those derived from 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide (Abbasi et al., 2015).

Fluorescence Sensing and Bioimaging

A naphthalene-based sulfonamide Schiff base exhibited fluorescence turn-on probe characteristics for Al3+ ion detection in aqueous systems, demonstrating the potential for similar compounds, including 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide, in bioimaging. The study highlights the probe's ability to significantly enhance fluorescence in the presence of Al3+, with applications in intracellular detection within living cells, underlining its bio-compatibility and potential non-mutagenicity for such applications (Mondal et al., 2015).

properties

IUPAC Name

(NE)-4-chloro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-7-12(8-6-11)22(20,21)18-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10H/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBSGIVUXBFWET-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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